molecular formula C28H24FN3O3 B2653633 (5E)-5-{[(4-fluorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 477854-14-1

(5E)-5-{[(4-fluorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Numéro de catalogue: B2653633
Numéro CAS: 477854-14-1
Poids moléculaire: 469.516
Clé InChI: TXMBKANUAASHAB-QFMPWRQOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(5E)-5-{[(4-fluorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a recognized and potent ATP-competitive inhibitor of glycogen synthase kinase-3β (GSK-3β) Source . This enzyme is a serine/threonine kinase critically involved in a multitude of cellular processes, including metabolism, gene transcription, and neuronal cell development and survival. Its primary research value lies in the investigation of neurodegenerative pathways and potential therapeutic strategies for conditions such as Alzheimer's disease, where GSK-3β hyperactivity is implicated in tau hyperphosphorylation and amyloid-beta pathology Source . The compound's high selectivity for GSK-3β over other kinases makes it an invaluable pharmacological tool for dissecting the specific roles of this kinase in cellular models and disease mechanisms. Researchers utilize this inhibitor to explore neuroprotection, modulate synaptic plasticity, and study Wnt/β-catenin signaling pathways in a controlled manner. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propriétés

IUPAC Name

(5E)-5-[(4-fluorophenyl)methoxyimino]-4-(4-methoxyphenyl)-2-pyrrol-1-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN3O3/c1-33-22-13-9-20(10-14-22)26-23(17-30)28(32-15-2-3-16-32)35-25-6-4-5-24(27(25)26)31-34-18-19-7-11-21(29)12-8-19/h2-3,7-16,26H,4-6,18H2,1H3/b31-24+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMBKANUAASHAB-QFMPWRQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(OC3=C2C(=NOCC4=CC=C(C=C4)F)CCC3)N5C=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2C(=C(OC3=C2/C(=N/OCC4=CC=C(C=C4)F)/CCC3)N5C=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (5E)-5-{[(4-fluorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS No. 477854-14-1) is a synthetic organic molecule with potential pharmacological applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C28H24FN3O3C_{28}H_{24}FN_{3}O_{3} with a molecular weight of 469.51 g/mol . Its structure features a chromene core substituted with various functional groups that may influence its biological activity.

PropertyValue
Molecular FormulaC28H24FN3O3
Molecular Weight469.51 g/mol
CAS Number477854-14-1

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the methoxy and imino groups may enhance its binding affinity to these targets, leading to modulation of their activity.

Anticancer Activity

Recent studies have indicated that compounds similar in structure to (5E)-5-{[(4-fluorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exhibit significant anticancer properties. For instance, derivatives with similar functional groups have shown cytotoxic effects against various cancer cell lines.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on lipoxygenases , specifically 15-lipoxygenase (ALOX15) . ALOX15 is implicated in inflammatory processes and cancer progression. In vitro assays demonstrated that modifications in the phenyl substituents can significantly affect the inhibitory potency against ALOX15, suggesting a structure-activity relationship (SAR) that can be exploited for drug development.

Case Studies and Research Findings

  • Study on Cytotoxicity :
    • A study evaluated the cytotoxic effects of similar compounds on human cancer cell lines. The results indicated that the presence of electron-withdrawing groups at specific positions on the phenyl ring enhanced cytotoxicity due to increased lipophilicity and better interaction with cellular targets .
  • Inhibition of ALOX15 :
    • Research demonstrated that certain derivatives exhibited IC50 values ranging from 0.010 to 0.032 for ALOX15 inhibition, indicating potent activity compared to reference compounds . The data suggest that the introduction of specific substituents can fine-tune the inhibitory effects.
  • Structure-Activity Relationship Analysis :
    • Quantitative structure-activity relationship (QSAR) models were developed using various derivatives to predict their biological activities based on structural features . The models revealed that substituents at the para position of the phenyl ring significantly influenced cytotoxicity profiles.

Applications De Recherche Scientifique

Inhibition of Lipoxygenases

Recent studies have highlighted the role of this compound as a potential inhibitor of lipoxygenases, particularly the mammalian 15-lipoxygenase (ALOX15). Lipoxygenases are enzymes involved in the metabolism of arachidonic acid and play significant roles in inflammation and cancer progression. The compound's structure allows it to interact effectively with the enzyme's active site, potentially leading to reduced inflammatory responses and tumor growth .

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the methoxyphenyl and pyrrole groups is believed to enhance its cytotoxic effects against various cancer cell lines. In vitro studies have shown promising results in inhibiting cell proliferation and promoting cell death in human cancer models .

Case Study 1: ALOX15 Inhibition

In a recent study, researchers synthesized several derivatives of (5E)-5-{[(4-fluorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile to evaluate their inhibitory effects on ALOX15. The study employed molecular docking and dynamics simulations to assess binding affinities and interaction modes. Results demonstrated that certain derivatives exhibited significantly higher inhibitory potencies compared to standard inhibitors .

Case Study 2: Antitumor Activity

Another study investigated the antitumor activity of this compound on breast cancer cell lines. The results indicated that treatment with the compound led to a substantial decrease in cell viability and induced apoptosis through the mitochondrial pathway. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating cell death .

Data Table: Summary of Research Findings

Study FocusFindingsReference
ALOX15 InhibitionSignificant inhibitory activity against ALOX15; effective binding modes
Antitumor ActivityInduced apoptosis in breast cancer cells; decreased cell viability
Structure-Activity RelationshipCorrelation between structural modifications and biological activity

Comparaison Avec Des Composés Similaires

Structural Similarity Analysis

Compound A shares structural motifs with several chromene-, pyrimidine-, and pyrrole-based derivatives. Key analogs and their features are summarized below:

Compound Name Core Structure Key Substituents Bioactivity Inference Reference
Compound B () Chromene 5-Chloro-2-[(4-chlorobenzyl)oxy]phenyl, 3-carbonitrile Kinase inhibition (chlorophenyl groups common in kinase inhibitors)
Compound C () Dihydropyrimidine 3-Fluoro-4-methoxyphenyl, 4-chlorophenylamino Anticancer (fluorophenyl and methoxy groups enhance DNA intercalation)
Compound D () Pyrano-pyrazole 4-Chlorophenylmethoxy, 3-methoxyphenyl Anti-inflammatory (methoxy groups modulate COX-2 inhibition)
Compound E () Hexahydroquinoline 4-Fluorophenyl, pyridin-3-yl Neuroprotective (fluorophenyl enhances blood-brain barrier penetration)

Key Observations :

  • Shared Substituents : Fluorophenyl, methoxyphenyl, and carbonitrile groups are recurrent, suggesting these moieties contribute to target selectivity and metabolic stability .
  • Core Flexibility : While Compound A uses a chromene scaffold, analogs with pyrimidine or pyrazole cores (e.g., Compound C , Compound D ) highlight the adaptability of electron-deficient aromatic systems in drug design .

Computational Similarity Metrics

  • Tanimoto Coefficient : Used to quantify structural similarity between Compound A and analogs. For example, Compound B () likely shares >60% similarity due to overlapping chromene and nitrile groups .
  • Hierarchical Clustering : indicates that compounds with similar substituents cluster by bioactivity, implying Compound A may share modes of action with Compound C and Compound E .

Mechanistic and Bioactivity Insights

Protein Target Predictions

  • Kinase Targets : The pyrrole and nitrile groups in Compound A are common in kinase inhibitors (e.g., VEGFR, EGFR), as seen in structurally related compounds like Compound B .

Pharmacokinetic Considerations

  • Lipophilicity: The 4-fluorophenyl and methoxyphenyl groups enhance membrane permeability, as observed in Compound E (hexahydroquinoline core) .
  • Metabolic Stability : The tetrahydrochromene core in Compound A may reduce oxidative metabolism compared to pyrimidine-based analogs like Compound C .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted aryl amines with cyanoacetates or analogous intermediates. Key steps include:
  • Imine Formation : Reacting 4-fluorophenylmethoxyamine with a ketone precursor under reflux in ethanol .
  • Cyclization : Using microwave-assisted or solvent-free conditions to form the tetrahydrochromene core. Microwave irradiation (e.g., 150°C, 20 min) improves reaction efficiency and reduces side products .
  • Functionalization : Introducing the pyrrole moiety via nucleophilic substitution, optimized using anhydrous DMF and K₂CO₃ .
  • Critical Parameters :
  • Solvent choice (polar aprotic solvents enhance cyclization).
  • Temperature control to prevent decomposition of the nitrile group.
  • Yield Optimization : Purification via column chromatography (hexane/ethyl acetate gradient) yields >85% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

  • Methodological Answer :
  • X-ray Crystallography : Essential for confirming stereochemistry (e.g., E-configuration of the imine group) and ring puckering in the tetrahydrochromene system. Example parameters from analogous compounds: triclinic crystal system, P1 space group, R factor <0.05 .
  • IR Spectroscopy : Identifies functional groups (e.g., –CN stretch at ~2204 cm⁻¹, –NH pyrrole at ~3464 cm⁻¹) .
  • LCMS/HRMS : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 460.16) .
  • NMR : ¹H NMR resolves substituent environments (e.g., methoxy singlet at δ 3.8 ppm, pyrrole protons as multiplet at δ 6.2–6.5 ppm) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data (e.g., unexpected reactivity or spectral anomalies)?

  • Methodological Answer :
  • DFT Calculations : Model electronic effects of the 4-fluorophenyl and 4-methoxyphenyl groups on reactivity. For example, electron-withdrawing fluorine may stabilize the imine moiety, altering nucleophilic attack sites .
  • Molecular Dynamics Simulations : Predict solvent interactions affecting crystallization (e.g., ethanol vs. acetonitrile) .
  • Case Study : Discrepancies in NOESY data for pyrrole orientation were resolved by comparing computed vs. experimental coupling constants (J = 2.8 Hz) .

Q. What strategies validate the biological activity of this compound, and how does its structure compare to pharmacologically active chromene derivatives?

  • Methodological Answer :
  • In Silico Screening : Dock the compound into target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. The 4-methoxyphenyl group may enhance binding affinity to hydrophobic pockets .
  • In Vitro Assays :
  • Antimicrobial Testing : Follow CLSI guidelines using MIC assays against S. aureus and E. coli .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to known chromene-based drugs (e.g., ~15 µM for analogous compounds) .
  • SAR Analysis : Replace the pyrrole with other heterocycles (e.g., pyrazole) to assess activity retention .

Q. How do steric and electronic effects of substituents influence regioselectivity in derivatization reactions?

  • Methodological Answer :
  • Steric Maps : Generate using software (e.g., Spartan) to identify hindered sites. The 4-fluorophenylmethoxy group directs electrophiles to the C-2 position .
  • Hammett Analysis : Quantify electronic contributions (σ⁺ values: –OCH₃ = -0.78, –F = +0.06), explaining preferential nitration at the para position of the methoxyphenyl ring .
  • Experimental Validation : Competitive reactions with bromine show >70% selectivity for the chromene C-3 position .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical predictions and experimental spectroscopic data?

  • Methodological Answer :
  • Error Source Identification :
  • Crystal Packing Effects : X-ray data may show bond length deviations (e.g., C–C bonds ±0.003 Å) due to lattice strain .
  • Solvent Artifacts : NMR chemical shifts in CDCl₃ vs. DMSO-d₆ can vary by δ 0.2–0.5 ppm .
  • Resolution Workflow :

Re-run simulations with explicit solvent models.

Validate via 2D NMR (e.g., HSQC/HMBC) to confirm connectivity .

Compare with structurally characterized analogs (e.g., ’s fluorophenyl chromene derivatives) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.